5-Chloro-1,3,3-trimethyl-2-methyleneindoline

Catalog No.
S1893053
CAS No.
6872-17-9
M.F
C12H14ClN
M. Wt
207.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-1,3,3-trimethyl-2-methyleneindoline

CAS Number

6872-17-9

Product Name

5-Chloro-1,3,3-trimethyl-2-methyleneindoline

IUPAC Name

5-chloro-1,3,3-trimethyl-2-methylideneindole

Molecular Formula

C12H14ClN

Molecular Weight

207.7 g/mol

InChI

InChI=1S/C12H14ClN/c1-8-12(2,3)10-7-9(13)5-6-11(10)14(8)4/h5-7H,1H2,2-4H3

InChI Key

VDMXGJJMPKAYQP-UHFFFAOYSA-N

SMILES

CC1(C(=C)N(C2=C1C=C(C=C2)Cl)C)C

Canonical SMILES

CC1(C(=C)N(C2=C1C=C(C=C2)Cl)C)C

Synthesis of Spiropyrans

Synthesis of Indole Derivatives

1,3-Dipolar Cycloaddition Reaction

Synthesis of Photochromic Dyes

Synthesis of Photochromic Homopolymers

5-Chloro-1,3,3-trimethyl-2-methyleneindoline is an organic compound with the molecular formula C₁₂H₁₄ClN. It features a chloro substituent at the fifth position and a methylene group at the second position of the indoline structure. The compound is characterized by its vibrant color and is known for its unique structural properties, which contribute to its reactivity and biological activity. The presence of the trimethyl group enhances its steric bulk, influencing its chemical behavior and interactions with other molecules.

  • 1,3-Dipolar Cycloaddition: This compound can undergo regiospecific 1,3-dipolar cycloaddition reactions with arylnitriloxydes and N-phenylarylnitrilimines, leading to the formation of various heterocyclic compounds .
  • Electrophilic Aromatic Substitution: Due to the electron-donating properties of the trimethyl group, this compound can also engage in electrophilic aromatic substitution reactions.
  • Nucleophilic Substitution: The chloro group can be substituted by various nucleophiles, making it a versatile intermediate in organic synthesis.

The biological activity of 5-Chloro-1,3,3-trimethyl-2-methyleneindoline has been explored in various studies. It exhibits potential antimicrobial properties and has shown effectiveness against certain bacterial strains. Additionally, the compound has been investigated for its role in inhibiting specific enzymes that are crucial for microbial survival. Its structural characteristics may contribute to its ability to interact with biological targets.

Several methods have been developed for synthesizing 5-Chloro-1,3,3-trimethyl-2-methyleneindoline:

  • Condensation Reactions: One common method involves the condensation of 5-chloroindole derivatives with suitable aldehydes or ketones under acidic conditions.
  • Cyclization Techniques: Another approach includes cyclization reactions involving substituted anilines and methylene donors.
  • Multistep Synthesis: Advanced synthetic routes may involve multiple steps including protection-deprotection strategies and functional group transformations to achieve high yields and purity.

5-Chloro-1,3,3-trimethyl-2-methyleneindoline finds applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds due to its unique reactivity.
  • Dyes and Pigments: The compound's vibrant color makes it suitable for use in dyes and pigments in textiles and coatings.
  • Research: It is utilized in research settings for studying reaction mechanisms and developing new synthetic methodologies.

Studies on the interactions of 5-Chloro-1,3,3-trimethyl-2-methyleneindoline with other compounds have highlighted its potential as a ligand in coordination chemistry. Its ability to form complexes with metal ions has been investigated, revealing insights into its binding affinity and selectivity. Furthermore, interaction studies suggest that this compound can influence enzyme activity due to its structural features.

Several compounds share structural similarities with 5-Chloro-1,3,3-trimethyl-2-methyleneindoline. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesNotable Differences
5-Bromo-1,3,3-trimethyl-2-methyleneindolineBromine instead of chlorineHigher reactivity due to bromine's electronegativity
5-Methyl-1,3,3-trimethylindolineNo chloro or methylene groupsLacks halogen substituents
5-ChloroindoleIndole structure without trimethyl groupsNo additional methyl groups
6-Chloro-1,3-dimethylindoleChlorine at a different positionDifferent electronic properties

The unique combination of a chloro substituent and a methylene group at specific positions distinguishes 5-Chloro-1,3,3-trimethyl-2-methyleneindoline from these similar compounds. Its distinct reactivity patterns and biological activities further enhance its significance in chemical research and applications.

XLogP3

4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6872-17-9

Wikipedia

5-Chloro-2-methylene-1,3,3-trimethylindoline

Dates

Modify: 2023-08-16

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